

Application Notes & Protocols: 1-Acetylpiperidine-4-carbaldehyde in Modern Heterocyclic Synthesis

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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbaldehyde

Cat. No.: B137761

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Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of **1-acetylpiperidine-4-carbaldehyde**. Moving beyond a simple catalog of reactions, this document delves into the strategic application of this versatile building block in constructing complex heterocyclic scaffolds, with a focus on multicomponent reactions (MCRs) and the synthesis of spiro-heterocycles. The protocols provided are designed to be robust and self-validating, supported by mechanistic insights and characterization guidelines.

Introduction: The Strategic Value of 1-Acetylpiperidine-4-carbaldehyde

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. **1-Acetylpiperidine-4-carbaldehyde** emerges as a particularly valuable synthon for several key reasons:

- **The Piperidine Core:** It directly introduces the desirable piperidine motif.
- **The N-Acetyl Group:** This group modulates the basicity of the piperidine nitrogen, often improving pharmacokinetic properties and preventing unwanted side reactions under acidic or electrophilic conditions.

- The Aldehyde Handle: The formyl group at the C4 position is a highly versatile electrophilic center, primed for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a gateway to immense molecular diversity.

This guide will explore how these features are leveraged in advanced synthetic strategies to generate novel heterocyclic entities with significant potential for drug discovery programs.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

Table 1: Physicochemical Data for **1-Acetylpiperidine-4-carbaldehyde**

Property	Value
Molecular Formula	C ₈ H ₁₃ NO ₂ [1]
Molecular Weight	155.20 g/mol [1]
CAS Number	155826-26-9[1]
Appearance	Typically an oil or low-melting solid
Reactivity	Electrophilic at the formyl carbon

The core reactivity is dominated by the aldehyde. It readily participates in reactions with a wide range of nucleophiles, including amines, active methylene compounds, and organometallic reagents. The N-acetyl group is generally stable but can be hydrolyzed under strong acidic or basic conditions if deprotection is desired in a later synthetic step.

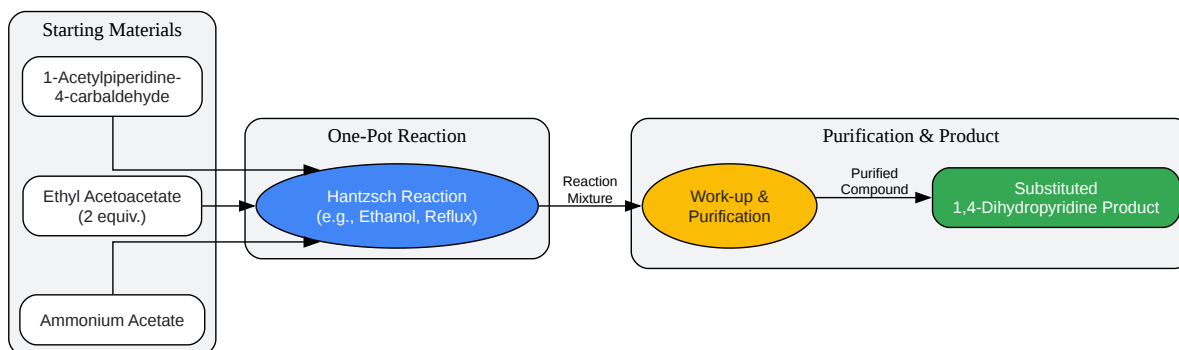
Application I: Multicomponent Reactions (MCRs) for Rapid Library Generation

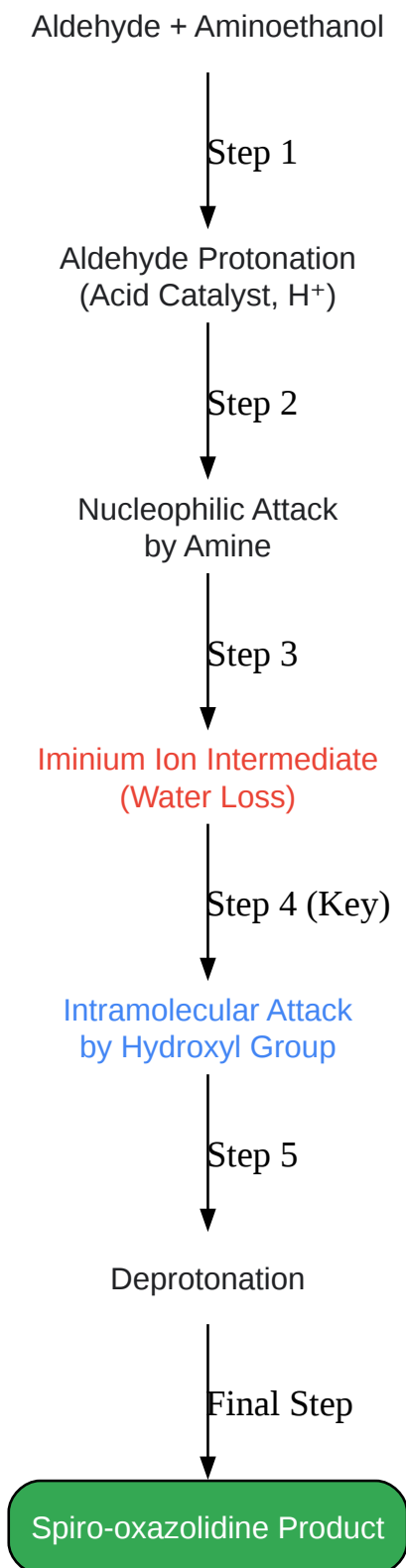
Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[2][3][4] This approach offers exceptional efficiency, atom economy, and rapid access

to molecular complexity, making it ideal for generating libraries of drug-like molecules.^[5] **1-Acetylpiperidine-4-carbaldehyde** is an excellent aldehyde component for such reactions.

Application Note: Hantzsch-Type Synthesis of Dihydropyridines

The Hantzsch reaction is a classic MCR that produces 1,4-dihydropyridine (DHP) scaffolds, which are well-known for their activity as calcium channel blockers. By using **1-acetylpiperidine-4-carbaldehyde**, a DHP with a bulky and pharmaceutically relevant piperidine substituent at the 4-position can be synthesized, creating novel chemical entities for screening. The reaction proceeds via an initial Knoevenagel condensation or imine formation, which then converges in a cyclocondensation cascade.





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